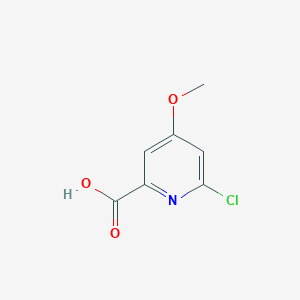

6-Chloro-4-methoxypicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBUWIYWLUXEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629520 | |

| Record name | 6-Chloro-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-21-4 | |

| Record name | 6-Chloro-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methoxypicolinic acid is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its substituted pyridine scaffold is a common motif in drug discovery, making a reliable and well-characterized synthetic route to this compound highly valuable. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, along with a detailed analysis of its structural and analytical characterization. The methodologies presented are designed to be reproducible and scalable, catering to the needs of both academic research and industrial drug development.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The pyridine ring, a central feature of these molecules, is a privileged scaffold in medicinal chemistry, capable of engaging in a wide range of interactions with biological targets. The specific substitution pattern on the pyridine ring, such as the presence of chloro and methoxy groups in this compound, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This strategic functionalization can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles, making these compounds attractive starting points for the development of novel therapeutics.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. A logical and efficient strategy involves the initial synthesis of the corresponding methyl ester, followed by its hydrolysis to the desired carboxylic acid. This approach is often favored due to the ease of purification and handling of the ester intermediate.

A plausible and efficient synthetic pathway is outlined below:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 6-chloro-4-methoxypicolinate (Intermediate)

The synthesis of the methyl ester intermediate is a crucial first step. A common and effective method is the methylation of a suitable precursor, such as 4-hydroxy-6-chloropicolinic acid.

Protocol:

-

Reaction Setup: To a solution of 4-hydroxy-6-chloropicolinic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a suitable base, for example, sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base is essential to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

Methylation: Following the deprotonation, a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH₃I), is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Methyl 6-chloro-4-methoxypicolinate.[1]

Step 2: Hydrolysis to this compound (Final Product)

The final step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard transformation that can be achieved under basic conditions.

Protocol:

-

Reaction Setup: Dissolve the purified Methyl 6-chloro-4-methoxypicolinate in a mixture of THF and water.

-

Hydrolysis: Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or HPLC.

-

Work-up and Isolation: Once the reaction is complete, the THF is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 using a dilute acid, such as 1M HCl. This will precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 88912-21-4 | [2][3][4][5] |

| Molecular Formula | C₇H₆ClNO₃ | [2][3][4][6] |

| Molecular Weight | 187.58 g/mol | [2][3][4][6] |

| Appearance | White to off-white solid | [6] |

| Purity | >95% | [4] |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Analysis

The following sections detail the expected outcomes from various spectroscopic analyses, based on the known structure of this compound and data from structurally similar compounds.

The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-5 |

| ~7.2 | s | 1H | H-3 |

| ~4.0 | s | 3H | -OCH₃ |

| ~10-12 | br s | 1H | -COOH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~160 | C-4 |

| ~150 | C-6 |

| ~148 | C-2 |

| ~115 | C-5 |

| ~110 | C-3 |

| ~56 | -OCH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Expected Mass Spectrum Data (ESI-MS):

-

[M-H]⁻: m/z 186.0

-

[M+H]⁺: m/z 188.0

The isotopic pattern of the molecular ion peak should show a characteristic M+2 peak with an intensity of approximately one-third of the M peak, which is indicative of the presence of a chlorine atom.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2400 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~800 | C-Cl stretch |

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the final compound.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

A successful synthesis should yield a single major peak in the HPLC chromatogram, with a purity of >95%.

Safety Considerations

As with any chemical synthesis, it is crucial to adhere to standard laboratory safety procedures. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis, particularly sodium hydride and dimethyl sulfate, are hazardous and should be handled with extreme care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of this compound. The detailed protocols and expected analytical data provide researchers and drug development professionals with the necessary information to produce and verify this valuable chemical intermediate. The methodologies described are robust and can be adapted for various scales of production, facilitating the advancement of research and development in medicinal chemistry.

References

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

MOLBASE. This compound price & availability. [Link]

-

PubChem. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866. [Link]

-

PubChem. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812. [Link]

-

SpectraBase. 6-Chloro-2-methoxy-4-methyl-nicotinic acid - Optional[FTIR] - Spectrum. [Link]

-

Synthonix. Methyl 6-chloro-4-methylpicolinate - [M48948]. [Link]

- Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

-

National Center for Biotechnology Information. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

Sources

- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:88912-21-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. molbase.com [molbase.com]

- 4. keyorganics.net [keyorganics.net]

- 5. parchem.com [parchem.com]

- 6. echemi.com [echemi.com]

"physicochemical properties of 6-Chloro-4-methoxypicolinic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methoxypicolinic acid

Introduction

This compound, identified by CAS Number 88912-21-4, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis.[1][2] For researchers, particularly those in medicinal chemistry and drug development, a comprehensive understanding of its physicochemical properties is not merely academic; it is fundamental to its effective handling, reaction optimization, and the prediction of its behavior in biological systems. The strategic placement of its chloro, methoxy, and carboxylic acid functionalities on the picolinic acid scaffold makes it a versatile intermediate for creating more complex molecular architectures.

This guide provides a detailed examination of the core physicochemical characteristics of this compound. We will move beyond simple data presentation to explore the causality behind these properties, offer field-proven experimental protocols for their validation, and discuss their implications for laboratory applications. The information herein is synthesized to provide a senior scientist's perspective on leveraging these properties for successful research and development outcomes.

Molecular and Chemical Identity

Precise identification is the cornerstone of chemical research. The structural and chemical identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 6-chloro-4-methoxy-2-pyridinecarboxylic acid[3] |

| Synonyms | This compound, 4-Methoxy-6-chloropicolinic acid[4][5] |

| CAS Number | 88912-21-4[4] |

| Molecular Formula | C₇H₆ClNO₃[4] |

| Molecular Weight | 187.58 g/mol [4] |

| InChI Key | OIBUWIYWLUXEAM-UHFFFAOYSA-N[3] |

| Canonical SMILES | COC1=CC(=NC(=C1)Cl)C(=O)O[4] |

| Appearance | Solid[3] |

Solubility Profile: Predicting and Verifying Behavior in Solution

The solubility of a compound dictates the choice of solvents for reactions, purification, and formulation. The principle of "like dissolves like" provides a strong predictive foundation.[6] this compound possesses both polar (carboxylic acid, methoxy group, pyridine nitrogen) and non-polar (chlorinated aromatic ring) features, suggesting a nuanced solubility profile. It is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Its carboxylic acid group implies that its solubility in aqueous media will be highly pH-dependent, increasing significantly in basic solutions due to deprotonation to the more soluble carboxylate salt.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to assessing a compound's solubility in various solvents, a critical first step in experimental design.[7][8]

Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes and rack

-

Vortex mixer

-

Spatula

-

Solvents: Deionized Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Toluene

Procedure:

-

Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the first test solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the mixture against a contrasting background.

-

Soluble: The solid completely disappears, leaving a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.

-

Insoluble: The solid remains largely unchanged.[9]

-

-

Systematic Testing: Repeat steps 1-4 for each solvent to be tested.

-

Documentation: Record all observations in a laboratory notebook, creating a comprehensive solubility table for the compound.

Causality and Insight: The choice of acidic (HCl) and basic (NaOH) aqueous solutions is deliberate. Solubility in NaOH but not in water or HCl strongly indicates the presence of an acidic functional group, which is consistent with the carboxylic acid moiety of the target molecule.[7] This differential solubility can be exploited for extraction-based purification schemes.

Workflow for Solubility Assessment

Caption: A streamlined workflow for determining the qualitative solubility of a solid compound.

Acidity (pKa): The Key to Ionization State

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity.[10] For a molecule with a carboxylic acid group like this compound, the pKa value is critical as it determines the charge state of the molecule at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and receptor-binding interactions. The pKa of a typical aromatic carboxylic acid is around 4-5. The presence of the electronegative pyridine ring nitrogen and the chloro substituent is expected to lower this value, making it a stronger acid than benzoic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of acidic or basic compounds.[11] The method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Beaker

-

Solvent (e.g., water, or a water/co-solvent mixture if solubility is low)

Procedure:

-

Sample Preparation: Accurately weigh a sample of the acid (e.g., 20-30 mg) and dissolve it in a known volume of solvent (e.g., 50 mL) in a beaker.

-

Apparatus Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Initial Reading: Record the initial pH of the solution.

-

Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Equivalence Point: Continue the titration, making smaller additions as the pH begins to change more rapidly, indicating the approach to the equivalence point. Proceed well past the equivalence point until the pH curve flattens again.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added).[11]

-

Trustworthiness through Self-Validation: The shape of the resulting sigmoidal curve is a self-validating feature. A well-defined, smooth curve is indicative of a clean titration of a single acidic proton. Any distortions might suggest the presence of impurities or multiple ionizable groups with close pKa values.

Workflow for pKa Determination

Caption: A procedural diagram for determining pKa via potentiometric titration.

Melting Point: A Standard for Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[12][13] It is a fundamental physical property used to identify a compound and assess its purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities tend to depress and broaden this range.

| Property | Value | Source |

| Melting Point | Data not consistently available in public databases. Experimental determination is required. | N/A |

| Boiling Point | 322.6°C at 760 mmHg (Predicted) | [5] |

Note: The boiling point is predicted and may not be experimentally viable as decomposition could occur at such high temperatures.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the widely accepted OECD Test Guideline 102 and is a standard procedure in synthetic chemistry labs.[12][14]

Objective: To determine the melting point range of this compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound (finely powdered)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry, finely powdered compound onto a clean surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool down significantly before proceeding.

-

Accurate Determination: For an accurate measurement, begin heating at a rate of approximately 10 °C/min until the temperature is about 15-20 °C below the expected melting point.

-

Slow Heating: Reduce the heating rate to 1-2 °C/min. This slow rate is crucial for an accurate reading.

-

Observation and Recording:

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[15]

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Authoritative Grounding: This method aligns with multiple internationally recognized standards, including those from the OECD, ensuring the data generated is reliable and comparable across different laboratories.[12][13]

Workflow for Melting Point Determination

Caption: A standard procedure for measuring the melting point of a crystalline solid.

Spectroscopic Profile

Spectroscopic data provides an electronic and vibrational "fingerprint" of a molecule, essential for structure confirmation and quality control. While full experimental spectra are not always publicly available, the expected characteristics can be expertly predicted from the known structure.

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: 2 signals in the aromatic region (approx. 7.0-8.5 ppm), likely singlets or narrow doublets. - Methoxy Protons (-OCH₃): 1 sharp singlet at approx. 3.9-4.1 ppm, integrating to 3H. - Carboxylic Acid Proton (-COOH): 1 broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (-COOH): 1 signal around 160-170 ppm. - Aromatic Carbons: 5 distinct signals in the aromatic region (approx. 110-160 ppm). - Methoxy Carbon (-OCH₃): 1 signal around 55-60 ppm. |

| Mass Spectrometry (MS) | - Molecular Ion: An [M+H]⁺ peak expected at m/z 188.0. - Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom, with an [M+2] peak at m/z 190.0 that is approximately one-third the intensity of the M peak. |

| Infrared (IR) | - O-H Stretch (acid): Very broad band from 2500-3300 cm⁻¹. - C-H Stretch (aromatic/aliphatic): Bands around 2850-3100 cm⁻¹. - C=O Stretch (acid): Strong, sharp band around 1700-1730 cm⁻¹. - C=C / C=N Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-O Stretch (methoxy): Band around 1250 cm⁻¹. - C-Cl Stretch: Band in the 600-800 cm⁻¹ region. |

Conclusion

This compound is a compound whose utility in research and development is directly linked to its fundamental physicochemical properties. Its solubility profile, governed by pH and solvent polarity, dictates the conditions for its use in synthesis and purification. Its acidity, quantified by its pKa, is a critical parameter for predicting its behavior in both chemical and biological environments. Finally, its melting point and spectroscopic signatures serve as reliable benchmarks for identity and purity. By understanding and experimentally verifying these core characteristics using the robust protocols detailed in this guide, researchers can unlock the full potential of this versatile synthetic building block, ensuring efficiency, reproducibility, and success in their scientific endeavors.

References

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Available at: [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Available at: [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Available at: [Link]

-

Unknown. (2021). Experimental No. (3) Solubility and solution. Available at: [Link]

-

Quora. (2021). How do you determine the solubility of a solid? Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. Available at: [Link]

-

Unknown. (n.d.). Al MELTING/FREEZING TEMPERATURE 1. METHOD. Available at: [Link]

-

LabSolutions. (n.d.). 6-chloro-4-methoxy-pyridine-2-carboxylic acid. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

Alloprof. (n.d.). Measuring Solubility. Available at: [Link]

-

Phytosafe. (n.d.). OECD 102 / 103. Available at: [Link]

-

PubChem. (n.d.). Methyl 6-chloro-4-methoxypicolinate. Available at: [Link]

-

Reddit. (2014). Determining pKa of water-insoluble organic acid. Available at: [Link]

-

Alchem.Pharmtech. (n.d.). CAS 88912-21-4 | this compound. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | 88912-21-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. education.com [education.com]

- 10. youtube.com [youtube.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. enfo.hu [enfo.hu]

An In-depth Technical Guide to 6-Chloro-4-methoxypicolinic acid (CAS 88912-21-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-4-methoxypicolinic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of Substituted Picolinic Acids in Drug Discovery

Picolinic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl ring, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. Strategic substitution on the picolinic acid core allows for the fine-tuning of physicochemical properties and biological activity, making these compounds versatile starting points for the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and modulators of signaling pathways.

This compound, with its specific substitution pattern, presents a valuable synthon for accessing novel chemical space. The chloro and methoxy groups offer distinct opportunities for functionalization and modulation of the molecule's electronic and steric properties, influencing its interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 88912-21-4 | Multiple |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| IUPAC Name | 6-chloro-4-methoxypyridine-2-carboxylic acid | |

| Appearance | White to off-white solid | General knowledge |

| Purity | Typically >97% | |

| Storage | Store at room temperature in a dry, well-ventilated place |

Synthesis and Purification

The synthesis of this compound can be approached through several routes, often starting from readily available pyridine derivatives. A plausible and commonly employed strategy involves the selective functionalization of a dichlorinated pyridine precursor.

Synthetic Pathway Overview

A logical synthetic route to this compound is a multi-step process that leverages the differential reactivity of the substituted pyridine ring. The following diagram illustrates a conceptual workflow for its preparation.

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following is a representative, non-validated protocol based on established chemical transformations of pyridine derivatives. Researchers should consult peer-reviewed literature for specific and optimized reaction conditions.

Step 1: Nitration of 2,6-Dichloropyridine

-

To a solution of 2,6-dichloropyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2,6-dichloro-4-nitropyridine.

Step 2: Methoxylation of 2,6-Dichloro-4-nitropyridine

-

Dissolve 2,6-dichloro-4-nitropyridine in methanol.

-

Add a solution of sodium methoxide in methanol and heat the mixture to reflux.

-

Monitor the reaction for the selective displacement of the 4-nitro group with a methoxy group.

-

After completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-dichloro-4-methoxypyridine.

Step 3: Carboxylation and Esterification

-

In a high-pressure reactor, combine 2,6-dichloro-4-methoxypyridine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine) in methanol.

-

Pressurize the reactor with carbon monoxide and heat to the desired temperature.

-

Maintain the reaction under pressure until the starting material is consumed.

-

Cool the reactor, vent the CO, and filter the reaction mixture.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate methyl 6-chloro-4-methoxypicolinate.

Step 4: Hydrolysis to this compound

-

Dissolve methyl 6-chloro-4-methoxypicolinate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a base such as sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating.

-

Once the hydrolysis is complete (monitored by TLC or HPLC), acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane

A Comprehensive Technical Guide to the Solubility and Stability of 6-Chloro-4-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the critical physicochemical properties of 6-Chloro-4-methoxypicolinic acid, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility and stability is paramount for successful drug development, from formulation and process development to ensuring the safety and efficacy of the final drug product. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogs and established scientific principles to provide a robust framework for its characterization.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3][4] |

| Synonyms | 4-Methoxy-6-chloropicolinic acid | [1][3][5] |

| CAS Number | 88912-21-4 | [1][2][4][5][6][7][8] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2][3][5][6][7] |

| Molecular Weight | 187.58 g/mol | [1][2][5][7] |

| Appearance | Solid (predicted) |

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility Characteristics

This compound possesses both a lipophilic chloromethoxy-substituted pyridine ring and a hydrophilic carboxylic acid group. This amphiphilic nature suggests a nuanced solubility profile.

-

Aqueous Solubility: The presence of the carboxylic acid group indicates that the aqueous solubility will be highly dependent on pH. At low pH, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form the more soluble carboxylate salt.

-

Organic Solvent Solubility: The molecule is expected to exhibit solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group.[9] Its solubility in non-polar solvents is predicted to be limited.

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various relevant solvent systems.

Caption: Workflow for experimental solubility determination.

-

Preparation of Solvents:

-

Prepare a series of aqueous buffers at various pH values (e.g., 2, 4, 7, 9, and 12) to assess pH-dependent solubility.

-

Use high-purity organic solvents: methanol, ethanol, and DMSO.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing and storage. Forced degradation studies are an essential tool for this purpose.[10][11]

Predicted and Known Degradation Pathways

Based on the chemical structure and data from closely related compounds, several degradation pathways can be anticipated:

-

Photodegradation: Research on the photochemistry of 6-chloropicolinic acid has shown that it undergoes photodehalogenation in aqueous solutions to yield 6-hydroxypicolinic acid.[12] It is highly probable that this compound will follow a similar pathway upon exposure to light.

-

Hydrolysis: The molecule contains a methoxy group and a chloro substituent on the pyridine ring, which could be susceptible to hydrolysis under acidic or basic conditions, although likely requiring elevated temperatures.

-

Oxidation: The pyridine ring and methoxy group may be susceptible to oxidative degradation in the presence of oxidizing agents.

Forced Degradation Studies: Experimental Design

A comprehensive forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines to identify potential degradation products and establish the intrinsic stability of the molecule.[10]

Caption: Workflow for forced degradation studies.

-

Acid and Base Hydrolysis:

-

Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Monitor the degradation over time by taking samples at appropriate intervals.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Monitor the degradation over time.

-

-

Thermal Degradation:

-

Subject both a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C or higher).

-

Analyze the samples at various time points.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

Include a dark control to differentiate between thermal and photolytic degradation.

-

Analytical Methodology for Stability Studies

A validated stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan) and Mass Spectrometry (MS) for identification of degradation products |

| Column Temperature | 30°C |

Summary and Recommendations

This guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound.

-

Solubility: The compound is predicted to have pH-dependent aqueous solubility and be soluble in polar organic solvents. A detailed experimental protocol is provided to confirm these predictions.

-

Stability: Photodegradation via dehalogenation is a likely degradation pathway based on close analogs. A comprehensive forced degradation study, as outlined, is essential to fully characterize its stability profile under various stress conditions.

It is strongly recommended that the experimental protocols detailed in this guide are executed to generate robust data. This will enable informed decisions in the development of manufacturing processes, formulation strategies, and the establishment of appropriate storage conditions and shelf-life for this compound and any drug products derived from it.

References

-

Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

- Tulasi, K., Dhanalakshmi, M., & Manasa, E. (2022). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Gliclazde and Chromium Picolinate in Bulk and Formulations.

-

LabSolutions. (n.d.). 6-chloro-4-methoxy-pyridine-2-carboxylic acid. Retrieved from [Link]

- Mawatari, K. I., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International journal of tryptophan research : IJTR, 16, 11786469221146596.

- Mawatari, K. I., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16, 11786469221146596.

-

IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

- Monti, S., & Sortino, S. (2002). Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation. Photochemical & Photobiological Sciences, 1(11), 873-878.

-

SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

- Tebes-Stevens, C., et al. (n.d.). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science & Technology.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

-

PubChem. (n.d.). Methyl 6-chloro-4-methoxypicolinate. Retrieved from [Link]

- Friščić, T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design.

- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.

- Tebes-Stevens, C., et al. (2018). Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions. Environmental Science & Technology, 52(11), 6336-6344.

-

Chem-Impex. (n.d.). 4-Chloropyridine-2-carboxylic acid. Retrieved from [Link]

- El-Hiti, G. A., et al. (2020). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride)

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

- Ma, H., et al. (2001). Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions. Analytical Chemistry, 73(14), 3506-3510.

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 88912-21-4 | this compound. Retrieved from [Link]

- Gorbunova, T. I., et al. (2022). Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls. Molecules, 27(15), 4991.

-

Stenutz. (n.d.). 2-chloro-6-methoxypyridine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. molbase.com [molbase.com]

- 3. echemi.com [echemi.com]

- 4. parchem.com [parchem.com]

- 5. chemscene.com [chemscene.com]

- 6. keyorganics.net [keyorganics.net]

- 7. This compound - CAS:88912-21-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. biomedres.us [biomedres.us]

- 12. Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Chloro-4-methoxypicolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Picolinic acid, a catabolite of tryptophan, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A core mechanism often underlying these effects is their ability to chelate metal ions, thereby interfering with essential biological processes in pathogens and cancer cells. This technical guide delves into the prospective biological activities of a specific subclass: derivatives of 6-Chloro-4-methoxypicolinic acid. While direct experimental evidence for this particular family of compounds is emerging, this document synthesizes existing knowledge on related picolinic acid derivatives to build a robust hypothesis for their potential therapeutic applications. We will explore the rationale behind targeting this scaffold, propose synthetic strategies, and provide detailed protocols for evaluating their biological efficacy.

Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Drug Discovery

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous chelating agent that plays a role in various physiological and pathological processes.[1] Its derivatives have been extensively studied, revealing a broad spectrum of pharmacological activities.[2] The pyridine ring and the carboxylic acid group provide a bidentate chelation site for metal ions, which is crucial for the biological activity of many of these compounds.[3] The introduction of substituents onto the pyridine ring allows for the fine-tuning of their physicochemical properties and biological targets.

The focus of this guide, this compound, presents an intriguing scaffold. The electron-withdrawing nature of the chlorine atom at the 6-position and the electron-donating methoxy group at the 4-position are expected to modulate the electronic properties of the pyridine ring and the chelating ability of the picolinic acid core. This, in turn, could lead to novel and enhanced biological activities.

Synthetic Pathways to Novel this compound Derivatives

The synthesis of novel derivatives from this compound can be approached through standard organic chemistry transformations, primarily focusing on the carboxylic acid moiety.

Synthesis of Amide Derivatives

Amide derivatives are a common strategy to enhance the biological activity and pharmacokinetic properties of a lead compound. The synthesis of 6-Chloro-4-methoxypicolinoyl amides can be achieved via the formation of an acid chloride intermediate followed by reaction with a primary or secondary amine.[4][5]

Experimental Protocol: Synthesis of a Representative Amide Derivative

-

Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of dimethylformamide (DMF).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).

-

Amine Coupling: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

-

Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of Ester and Hydrazide Derivatives

Ester and hydrazide derivatives also represent important classes of compounds with potential biological activities.[6][7] Esters can be synthesized through Fischer esterification or by reacting the acid chloride with an appropriate alcohol. Hydrazides are typically prepared by reacting the corresponding ester with hydrazine hydrate.[8]

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on picolinic acid and its substituted analogs, we can hypothesize several key biological activities for derivatives of this compound.

Antimicrobial Activity

Picolinic acid and its derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[9] The proposed mechanism often involves the chelation of essential metal ions, such as iron, zinc, and manganese, which are crucial for microbial growth and enzymatic function.

Hypothesized Mechanism of Antimicrobial Action

Caption: Hypothesized antimicrobial mechanism of action.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [10][11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical MIC Data for a this compound Derivative

| Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 | 1 |

| Escherichia coli | Negative | 16 | 2 |

| Pseudomonas aeruginosa | Negative | 32 | 4 |

| Candida albicans | Fungal | 16 | 1 |

Anticancer Activity

Several picolinic acid derivatives have exhibited promising anticancer activity.[1][12] The mechanisms are often multifactorial and can include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.

3.2.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis.

Hypothesized Apoptotic Pathway

Caption: Hypothesized pathway for apoptosis induction.

Experimental Protocol: Cytotoxicity Screening (MTT Assay) [13]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical IC50 Data for a this compound Derivative

| Cell Line | Cancer Type | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 | 0.8 |

| MCF-7 | Breast Adenocarcinoma | 22.5 | 1.2 |

| HeLa | Cervical Cancer | 18.7 | 0.9 |

Experimental Protocol: Apoptosis Detection (Annexin V-FITC Assay) [14]

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies for this compound derivatives are yet to be conducted, we can draw inferences from related structures.[15][16] The nature of the substituent on the amide or ester functionality will significantly impact the lipophilicity, steric hindrance, and hydrogen bonding capacity of the molecule, all of which can influence its biological activity.

Future research should focus on:

-

Synthesis of a diverse library of amide, ester, and hydrazide derivatives of this compound.

-

Systematic evaluation of their antimicrobial and anticancer activities using the protocols outlined in this guide.

-

Quantitative Structure-Activity Relationship (QSAR) studies to identify the key structural features responsible for the observed biological activities.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the known biological activities of picolinic acid and its derivatives, and by systematically exploring the chemical space around this novel core, researchers can potentially uncover new drug candidates with improved efficacy and selectivity. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for initiating such a research program.

References

-

Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

-

Izv Akad Nauk Ser Biol. 2000 Mar-Apr;(2):153-7. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. 2018; 33(1): 110–114. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

-

Pharmacia. 2021; 68(3): 679–692. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. [Link]

-

Molecules. 2023 Feb; 28(3): 1435. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

-

Pharmacia. 2021; 68(3): 679-692. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. [Link]

-

ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. [Link]

-

PubMed. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. [Link]

-

INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Molecules. 2021; 26(23): 7159. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

NCBI Bookshelf. Antimicrobial Susceptibility Testing. [Link]

-

Molecules. 2022; 27(21): 7247. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

-

Scientific Reports. 2015; 5: 9950. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

-

Asian Pacific Journal of Health Sciences. 2021; 8(3): 5-10. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]

-

Molecules. 2022; 27(19): 6251. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

-

Journal of Chemical Sciences. 2013; 125(4): 735-746. Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives. [Link]

-

PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

- Google Patents. Process for synthesis of picolinamides.

-

Bioorganic & Medicinal Chemistry Letters. 2016 Aug 1;26(15):3586-9. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. [Link]

Sources

- 1. public.pensoft.net [public.pensoft.net]

- 2. clyte.tech [clyte.tech]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-4-methoxypicolinic Acid: A Versatile Scaffold for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methoxypicolinic acid has emerged as a preeminent building block in the landscape of organic synthesis, particularly within medicinal chemistry and materials science. Its strategic placement of three distinct functional handles—a carboxylic acid, a reactive chlorine atom, and a methoxy group—on a pyridine core provides a rich platform for molecular diversification. This guide offers an in-depth exploration of the compound's properties, synthesis, and reactivity, providing field-proven insights and detailed protocols for its application in constructing complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Building Block

In the quest for novel therapeutics and functional materials, the efficiency of a synthetic route is paramount. The strategic value of this compound lies in its inherent multifunctionality. The pyridine ring serves as a robust and often biologically relevant scaffold. The three substituents offer orthogonal reactivity, allowing for sequential and controlled modifications:

-

Carboxylic Acid (C2-position): Primarily serves as a handle for amide bond formation, a cornerstone of peptide and small molecule drug synthesis.[1][2]

-

Chloro Group (C6-position): An excellent leaving group for both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of carbon and heteroatom substituents.[3][4]

-

Methoxy Group (C4-position): An electron-donating group that modulates the electronic properties of the ring. It can also be a site for demethylation to unmask a pyridinone moiety or be displaced under specific SNAr conditions.[5]

This guide will dissect the chemistry of each functional site, providing a blueprint for leveraging this versatile molecule in research and development.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical properties is the foundation of its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 88912-21-4 | [6][7][8] |

| Molecular Formula | C₇H₆ClNO₃ | [6][9] |

| Molecular Weight | 187.58 g/mol | [6][9] |

| IUPAC Name | 6-chloro-4-methoxy-2-pyridinecarboxylic acid | [8] |

| Appearance | Typically a solid | [8] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Synthesis Pathway

While various synthetic routes may exist, a common and logical laboratory-scale preparation involves the hydrolysis of the corresponding methyl ester, methyl 6-chloro-4-methoxypicolinate. This precursor is often more readily available commercially.[9] The hydrolysis proceeds under standard basic conditions, followed by acidification to yield the desired carboxylic acid.

Caption: Synthesis of the title compound via ester hydrolysis.

Experimental Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloro-4-methoxypicolinate (1.0 eq).

-

Hydrolysis: Add a 3:1 mixture of methanol (MeOH) and water, followed by sodium hydroxide (NaOH, 2.0-3.0 eq).

-

Reaction: Heat the mixture to reflux (typically 60-70°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (usually 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield this compound.

A Tour of Reactivity: Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for a modular approach to library synthesis.

Transformations at the Carboxylic Acid (C2)

The carboxylic acid is a versatile handle for forming amides, esters, and other derivatives. Amide coupling is particularly prevalent in drug discovery for linking the scaffold to other fragments.[10]

Caption: Key reactions involving the carboxylic acid moiety.

Experimental Protocol: General Amide Coupling

-

Causality: The use of coupling agents like HATU or EDC/HOBt activates the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine under mild conditions to prevent racemization of chiral substrates.[2]

-

Setup: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).

-

Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), and stir the mixture at room temperature.

-

Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Quench the reaction with water or saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Transformations at the Chloro Group (C6)

The chlorine atom at the C6 position is activated by the ring nitrogen, making it an excellent site for introducing molecular diversity through two primary pathways: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with an organoboron species, such as a boronic acid or its ester.[3][11] This reaction is fundamental to synthesizing biaryl and substituted pyridine motifs.

-

Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12] A base is required to activate the boronic acid for the transmetalation step.[11]

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.[13][14] This allows the C6-chloro group to be displaced by a variety of nucleophiles.

-

Causality: The stability of the anionic intermediate is the key driver for this reaction. Resonance structures can delocalize the negative charge onto the electronegative nitrogen atom, lowering the activation energy for the substitution.[4][13]

Caption: Major synthetic routes utilizing the C6-chloro group.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (or its ester/amide derivative) (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.

-

Reaction: Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes. Heat the reaction to 80-100°C and stir until the starting material is consumed.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Application as a Core Scaffold in Drug Discovery

The true power of this compound is realized when these individual reactions are combined to build complex, biologically active molecules. Its structural relative, 6-Chloro-4-methoxynicotinaldehyde, serves as a key intermediate in the synthesis of anticancer and antimalarial agents, highlighting the value of this substitution pattern.[15]

By using the carboxylic acid to attach a pharmacophore, the chloro group to link to another aromatic system, and potentially unmasking the methoxy group to a hydroxyl, chemists can rapidly generate a library of diverse compounds for structure-activity relationship (SAR) studies.

Sources

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. This compound | 88912-21-4 [sigmaaldrich.com]

- 9. molbase.com [molbase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of 6-Chloro-4-methoxypyridine-2-carboxylic Acid

This guide provides a comprehensive overview of the synthesis, historical context, and key chemical properties of 6-chloro-4-methoxypyridine-2-carboxylic acid, a substituted picolinic acid derivative. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its history is intrinsically linked to the broader development of synthetic methodologies for functionalized pyridine compounds. This document will, therefore, reconstruct the logical synthetic evolution that underpins the creation of this important chemical entity.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a cornerstone of modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] The specific arrangement of substituents on the pyridine ring dictates the molecule's chemical reactivity and biological activity. The title compound, 6-chloro-4-methoxypyridine-2-carboxylic acid (CAS No. 88912-21-4), is a prime example of a highly functionalized picolinic acid, featuring a chlorine atom, a methoxy group, and a carboxylic acid.[2][3] This unique combination of functional groups makes it a valuable intermediate in organic synthesis.

A Reconstructed History: The Convergence of Synthetic Strategies

The emergence of 6-chloro-4-methoxypyridine-2-carboxylic acid can be understood not as a singular discovery, but as the culmination of decades of advances in pyridine chemistry. The synthetic route to this molecule can be logically dissected into three key transformations, each with its own historical development:

-

Formation of the Picolinic Acid Core: The journey begins with the ability to introduce a carboxylic acid at the 2-position of a pyridine ring. Historically, a robust method for this transformation has been the oxidation of 2-methylpyridines (2-picolines).[4] Early methods often employed strong oxidizing agents like potassium permanganate.[1]

-

Controlled Halogenation of the Pyridine Ring: The selective introduction of chlorine onto the pyridine ring is a critical step. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions.[5] Over time, more sophisticated methods have been developed to control the regioselectivity of halogenation.[6][7]

-

Introduction of the Methoxy Group: The final key transformation is the nucleophilic substitution to introduce a methoxy group. This is typically achieved by reacting a chlorinated pyridine with sodium methoxide.

The logical synthesis of 6-chloro-4-methoxypyridine-2-carboxylic acid, therefore, likely evolved from the assembly of these established synthetic principles.

Plausible Synthetic Pathways and Methodologies

A logical starting point for a modern synthesis is 2,4,6-trichloropyridine. This precursor allows for regioselective nucleophilic aromatic substitution, followed by functionalization of a methyl group and subsequent oxidation.

Synthesis of Key Intermediates

A critical intermediate in a plausible synthetic route is 2,6-dichloro-4-methoxypyridine.

Protocol 1: Synthesis of 2,6-Dichloro-4-methoxypyridine from 2,4,6-Trichloropyridine

This protocol is based on the selective methoxylation of 2,4,6-trichloropyridine. The 4-position is the most susceptible to nucleophilic attack.

Experimental Protocol:

-

Reaction Setup: A solution of 2,4,6-trichloropyridine (1 equivalent) is prepared in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: The solution is cooled to 0°C. Sodium methoxide (1.05 equivalents) is added portion-wise, maintaining the temperature below 5°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,6-dichloro-4-methoxypyridine.

Introduction of the Carboxylic Acid Functionality

With 2,6-dichloro-4-methoxypyridine in hand, the next conceptual step is the introduction of the carboxylic acid at the 2-position. A common strategy for this involves a halogen-metal exchange followed by carboxylation, or through a palladium-catalyzed cross-coupling reaction. However, a more classical approach, and one that aligns with the likely historical development, would involve starting with a precursor that already contains a group that can be converted to a carboxylic acid, such as a methyl group.

Let's consider an alternative pathway starting from a substituted 2-picoline.

Conceptual Pathway:

A more direct, albeit potentially challenging, route would involve the direct functionalization of a pre-existing picoline. However, controlling the regioselectivity of chlorination and methoxylation on a picoline ring can be complex.

Therefore, the most logical and controllable synthetic strategy remains the functionalization of a pre-functionalized pyridine ring. Following the synthesis of 2,6-dichloro-4-methoxypyridine, the introduction of the carboxylic acid at the 2-position would likely proceed via an organometallic intermediate.

Protocol 2: Lithiation and Carboxylation of 2,6-Dichloro-4-methoxypyridine (Hypothetical)

This protocol outlines a plausible, though not explicitly documented, method for the final step.

Experimental Protocol:

-

Reaction Setup: A solution of 2,6-dichloro-4-methoxypyridine (1 equivalent) is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78°C.

-

Lithiation: A strong organolithium base, such as n-butyllithium (1.1 equivalents), is added dropwise, maintaining the temperature at -78°C. The reaction is stirred at this temperature for 1-2 hours to ensure complete metal-halogen exchange at the more reactive 2-position.

-

Carboxylation: The reaction mixture is then quenched by pouring it over an excess of crushed dry ice (solid CO2). The mixture is allowed to slowly warm to room temperature.

-

Work-up and Purification: Once at room temperature, the reaction is quenched with water. The aqueous layer is separated and acidified with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloro-4-methoxypyridine-2-carboxylic acid.

Structural Confirmation and Physicochemical Data

The identity and purity of 6-chloro-4-methoxypyridine-2-carboxylic acid are confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 88912-21-4 | [2][3] |

| Molecular Formula | C₇H₆ClNO₃ | [2] |

| Molecular Weight | 187.58 g/mol | [3] |

| Appearance | White to off-white powder | General |